molecular formula C7H12ClN3O2 B6342979 Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride CAS No. 1042152-58-8

Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B6342979
CAS No.: 1042152-58-8
M. Wt: 205.64 g/mol
InChI Key: AXPCUNLVFHHMDU-UHFFFAOYSA-N
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Description

Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 . It is a building block used in various chemical reactions . The compound is also known as ethyl 2-(3-aminopyrazol-1-yl)acetate hydrochloride .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound has a molecular weight of 205.64 and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Chemical Reactions Analysis

Pyrazole compounds, including Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are known for their diverse chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 205.64 .

Scientific Research Applications

Pyrazoline derivatives, including structures similar to Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are a class of five-membered heterocyclic compounds with significant biological and pharmaceutical properties. These compounds are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields of scientific research.

Synthesis and Chemistry

Pyrazolines, including Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are synthesized through several methods, offering a variety of structurally unique compounds. One approach involves the synthesis of pentasubstituted 2H-pyrazoles, which serve as key starting materials for generating highly substituted pyrazolines. These compounds can undergo thermolysis to facilitate the facile synthesis of hexasubstituted cyclopropanes, showcasing the versatility of pyrazoline derivatives in chemical transformations (Baumstark et al., 2013).

Biological Activities

Pyrazoline derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development. They possess anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety, a key component of these compounds, is considered a pharmacophore in many biologically active compounds, highlighting the importance of pyrazolines in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Therapeutic Potential

The therapeutic outlook of pyrazoline analogs is promising, with potential applications as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic agents, and more. Research on new drug candidates containing the pyrazoline moiety is increasing, given their clinical efficacy and the ongoing search for compounds with lesser side effects (Ganguly & Jacob, 2017).

Future Directions

Pyrazole derivatives, including Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, have shown promising results in various fields of science, particularly in medicinal chemistry and drug discovery . Future research may focus on exploring its potential applications in these areas.

Properties

IUPAC Name

ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPCUNLVFHHMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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